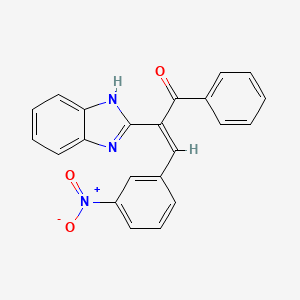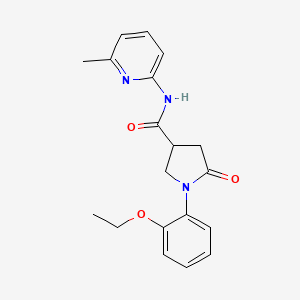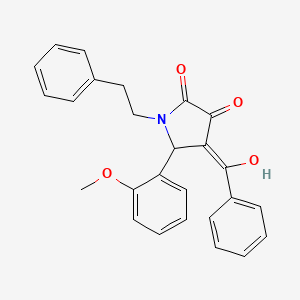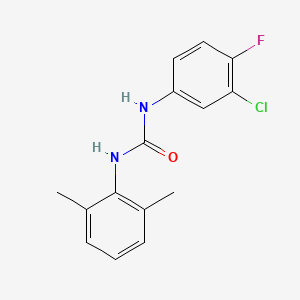![molecular formula C14H15N3O2S2 B5430549 N-[5-(allylthio)-1,3,4-thiadiazol-2-yl]-2-(4-methoxyphenyl)acetamide](/img/structure/B5430549.png)
N-[5-(allylthio)-1,3,4-thiadiazol-2-yl]-2-(4-methoxyphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-[5-(allylthio)-1,3,4-thiadiazol-2-yl]-2-(4-methoxyphenyl)acetamide is a chemical compound belonging to the class of thiadiazoles. Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms, known for various biological activities and chemical properties.
Synthesis Analysis
The synthesis of related N-[5-(aryl)-1,3,4-thiadiazol-2-yl]acetamide derivatives often involves the use of carbodiimide condensation or amidation reactions. For instance, a series of N-(5-mercapto-1,3,4-thiadiazol-2-yl)-2-phenylacetamide derivatives were synthesized via an amidation reaction using EDC and HOBt in acetonitrile solvent at room temperature condition, and their structures were characterized by various spectroscopic methods (Mohammadi-Farani, Heidarian, & Aliabadi, 2014).
Molecular Structure Analysis
The molecular structure of thiadiazole derivatives is often characterized using spectroscopic methods like IR, NMR, and X-ray diffraction. For example, the structure of an intermediate compound 5-(2-chlorophenyl)-1,3,4-thiadiazol-2-amine was confirmed by single-crystal X-ray diffraction in a study synthesizing N-(5-aryl-1,3,4-thiadiazol-2-yl)acetamide derivatives (Yu et al., 2014).
Wirkmechanismus
Target of Action
Similar compounds have been shown to interact with human liver enzymes, such as cytochrome p450 , which are involved in metabolizing xenobiotics and drugs .
Mode of Action
It’s worth noting that similar compounds have been shown to exert antitumor activity through ros-mediated apoptosis in cancer cells . This suggests that the compound might interact with its targets to induce reactive oxygen species (ROS) generation, leading to apoptosis in cancer cells .
Biochemical Pathways
The compound may affect the glutathione metabolism pathway . Genes involved in this pathway, including CHAC1, GCLC, G6PD, GSTO2, GSTA5, GSTM2, GSR, GPX3/6/8, GGT1, PGD, ATF4, and NAT8B, are modulated by similar compounds . This modulation could lead to an increase in ROS, unfolded protein response, and cell death .
Pharmacokinetics
Similar compounds have been shown to inhibit the activity of human liver enzymes, such as cytochrome p450 , which are involved in drug metabolism . This could potentially impact the bioavailability of the compound.
Result of Action
The compound may induce GSH depletion through modulation of gene expression, especially those involved in glutathione metabolism . This could lead to an increase in ROS, unfolded protein response, and cell death . Of these, CHAC1 emerged as the most prominent candidate for similar compounds as it was the most responsive to treatment .
Action Environment
It’s worth noting that the activity of similar compounds can be influenced by various endogenous and exogenous factors, such as the electron transport chain, peroxisomes, p450, fe 2+, nadph, cyclooxygenase, lipoxygenase, ultraviolet light, infrared rays, visible light, toxic environments, chemotherapeutics, and inflammation .
Eigenschaften
IUPAC Name |
2-(4-methoxyphenyl)-N-(5-prop-2-enylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2S2/c1-3-8-20-14-17-16-13(21-14)15-12(18)9-10-4-6-11(19-2)7-5-10/h3-7H,1,8-9H2,2H3,(H,15,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRYZBHQDAROPEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)NC2=NN=C(S2)SCC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-(3,4-dimethoxybenzylidene)-3-[3-oxo-3-(4-phenyl-1-piperazinyl)propyl]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5430475.png)


![2-[3-(1-methyl-1H-pyrazol-4-yl)-2-(4-nitro-1H-pyrazol-1-yl)acryloyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5430500.png)
![4-[(3R*,3aR*,7aR*)-3-(2-methoxyphenyl)hexahydro-4,7-ethanopyrrolo[3,2-b]pyridin-1(2H)-yl]-6-methylpyrimidin-2-amine](/img/structure/B5430505.png)

![7-(3,3-dimethylbutanoyl)-2-[(3-methyl-2-thienyl)methyl]-2,7-diazaspiro[4.5]decane](/img/structure/B5430512.png)
![(2R*,3S*,6R*)-3-phenyl-5-(5-vinyl-2-pyridinyl)-1,5-diazatricyclo[5.2.2.0~2,6~]undecane](/img/structure/B5430513.png)



![1-[3-(dimethylamino)propyl]-3-hydroxy-4-(4-methoxybenzoyl)-5-(3-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5430554.png)
